N-(3-aminophenyl)butanamide
Description
Overview of Butanamide Derivatives in Chemical Science
Butanamide derivatives are a class of organic compounds that contain the butanamide functional group. They are widely recognized for their diverse applications in various scientific fields. In medicinal chemistry, for example, butanamide derivatives have been investigated for their potential as analgesic and anti-inflammatory agents. researchgate.netneu.edu.tr Some have also shown promise as anticonvulsant and anti-tuberculosis agents. niscpr.res.indergipark.org.tr The butanamide scaffold can be readily modified, allowing for the synthesis of a wide range of compounds with different biological activities. neu.edu.tr Beyond medicine, butanamide derivatives have also been explored for their potential use as corrosion inhibitors. researchgate.net
Significance of the Aminophenyl Moiety in Organic Synthesis and Medicinal Chemistry
The aminophenyl moiety is a key structural component in a vast array of organic molecules and plays a crucial role in both organic synthesis and medicinal chemistry. The presence of an amino group on a phenyl ring provides a site for further chemical modifications, enabling the creation of diverse and complex molecules. smolecule.com This versatility makes the aminophenyl group a valuable building block in the synthesis of pharmaceuticals, dyes, and other functional materials. wikipedia.org
In medicinal chemistry, the aminophenyl group is a common feature in many biologically active compounds. smolecule.com It can participate in hydrogen bonding and other intermolecular interactions, which are critical for the binding of a drug to its target. cymitquimica.com The position of the amino group on the phenyl ring can significantly influence the biological activity of a molecule. For instance, derivatives of 2-aminophenyl have been investigated for their fluorescent properties and applications in sensing and bioimaging. mdpi.com The aminophenyl moiety is also a key component in the synthesis of various heterocyclic compounds with therapeutic potential, such as isoquinolines and indoles. acs.orgaip.org
Research Rationale and Scope for N-(3-aminophenyl)butanamide Studies
The research interest in this compound stems from the combined properties of its butanamide and aminophenyl components. The butanamide portion provides a flexible backbone that can be functionalized, while the aminophenyl group offers a reactive site for further chemical transformations. cymitquimica.com This combination makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules with potential applications in various fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminophenyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for N 3 Aminophenyl Butanamide and Its Analogues
Established Synthetic Pathways for N-(3-aminophenyl)butanamide
Condensation Reactions in this compound Synthesis
The most direct and established method for the synthesis of this compound is the condensation reaction between a derivative of 1,3-phenylenediamine and a butanoylating agent, such as butanoyl chloride or butyric anhydride (B1165640). This approach relies on the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. A key challenge in this synthesis is achieving selective monoacylation, as the presence of two amino groups in 1,3-phenylenediamine can lead to the formation of a diacylated byproduct.
To control the selectivity, the reaction conditions must be carefully optimized. The selective acylation of one amino group over the other in substituted 1,3-phenylenediamines is often influenced by steric and electronic factors. google.com For instance, in the case of a symmetrical diamine like m-phenylenediamine (B132917), controlling the stoichiometry of the acylating agent and the reaction temperature is crucial to favor the formation of the mono-acylated product. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed when using an acyl chloride. google.com
A general procedure involves dissolving 1,3-phenylenediamine in a suitable solvent, followed by the slow addition of the butanoylating agent at a controlled temperature. The choice of solvent can also influence the reaction's outcome.
Table 1: Representative Conditions for Condensation Reactions
| Acylating Agent | Amine Substrate | Base | Solvent | Key Feature |
| Butanoyl chloride | 1,3-Phenylenediamine | Pyridine | Dichloromethane (B109758) | Control of stoichiometry is critical for mono-acylation. |
| Butyric anhydride | 1,3-Phenylenediamine | Triethylamine | Tetrahydrofuran | Anhydride is a less reactive alternative to acyl chloride. |
| Butyric acid | 1,3-Phenylenediamine | Carbodiimide (e.g., DCC) | N,N-Dimethylformamide | Requires an activating agent for the carboxylic acid. |
Multi-component Reactions for Butanamide Derivative Synthesis
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules, including butanamide derivatives. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of N-aryl amides.
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov For the synthesis of butanamide derivatives, butanoic acid could be used as the carboxylic acid component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. nih.gov A three-component version of the Ugi reaction (U-3CR) is also possible, starting with a carbonyl compound, an amine, and an isocyanide to yield an α-aminoamide. nih.gov
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. researchgate.netsigmaaldrich.com While not directly yielding this compound, this reaction is a powerful tool for creating diverse amide structures that could be precursors or analogues. The reaction is believed to proceed through a concerted mechanism involving a trimolecular interaction between the reactants. rsc.org
Table 2: Application of Multi-component Reactions
| Reaction | Components | Product Type | Relevance to Butanamide Derivatives |
| Ugi-4CR | Aldehyde, Amine, Butanoic acid, Isocyanide | α-Acylamino butanamide | Direct incorporation of the butanamide moiety. |
| Passerini-3CR | Aldehyde, Butanoic acid, Isocyanide | α-Butanoyloxy carboxamide | Synthesis of complex amides with a butanoyl group. |
Palladium-catalyzed Reactions in Aminophenyl Alkyl Amide Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for the formation of C-N bonds, which is central to the synthesis of N-aryl amides like this compound. The Buchwald-Hartwig amination is a key example of this type of transformation.
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. oakwoodchemical.com In the context of synthesizing analogues of this compound, this reaction could be employed by coupling an aryl halide (e.g., 3-bromoaniline) with butanamide. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to yield the N-aryl amide product. oakwoodchemical.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.
Another relevant palladium-catalyzed method is aminocarbonylation , where an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. This reaction can be used to synthesize a wide variety of amides. For instance, reacting 3-bromoaniline (B18343) with carbon monoxide and a suitable nitrogen source could lead to the formation of an aminophenyl amide. A cascade azidation/carbonylation of aryl halides has also been developed for amide synthesis.
Table 3: Palladium-Catalyzed Synthesis of N-Aryl Amides
| Reaction | Aryl Substrate | Amide/Amine Source | Catalyst/Ligand System | Key Feature |
| Buchwald-Hartwig Amination | 3-Bromoaniline | Butanamide | Pd(OAc)₂ / Xantphos | Forms the C-N bond between the aryl group and the amide nitrogen. |
| Aminocarbonylation | 3-Iodoaniline | Ammonia | PdCl₂(PPh₃)₂ | Incorporates a carbonyl group and forms the amide in one step. |
| Cascade Azidation/Carbonylation | 3-Bromotoluene | Sodium Azide | PdCl₂ / Xantphos | A multi-step, one-pot synthesis of amides. |
Novel Synthetic Approaches and Catalyst Development
Transition Metal-Catalyzed C-H Amination Strategies
A more recent and atom-economical approach to the synthesis of N-aryl amides involves the direct functionalization of C-H bonds. Transition metal-catalyzed C-H amination allows for the formation of C-N bonds without the need for pre-functionalized starting materials like aryl halides.
Rhodium-catalyzed C-H amination has been shown to be effective for the synthesis of anilines and their derivatives. These reactions often utilize a directing group to guide the catalyst to a specific C-H bond. For the synthesis of analogues of this compound, a substrate with a directing group on the aromatic ring could be reacted with an aminating agent in the presence of a rhodium catalyst. Dirhodium catalysts are particularly versatile for both intra- and intermolecular C-H amination processes.
Iridium-catalyzed C-H amidation is another powerful method for the direct formation of N-aryl amides. google.com These reactions can proceed with high efficiency and functional group tolerance under mild conditions. google.com The use of acyl azides as the nitrogen source in iridium-catalyzed C-H amidation is an environmentally benign approach, as it releases nitrogen gas as the only byproduct. The reaction typically involves the formation of a metallacycle intermediate, followed by insertion of the nitrene or amido group. google.com
Table 4: Transition Metal-Catalyzed C-H Amination/Amidation
| Metal Catalyst | Substrate Type | Aminating/Amidating Agent | Key Feature |
| Dirhodium(II) complexes | Arenes with directing groups | Sulfonyl azides, Hydroxylamines | Direct formation of C-N bonds on the aromatic ring. |
| Iridium(III) complexes | Arenes with chelating groups | Acyl azides, Sulfonyl azides | High regioselectivity and functional group tolerance. google.com |
| Rhodium(III) complexes | Arenes | Organic azides | Mechanistic studies suggest a Rh(V)-nitrenoid intermediate. |
NHC-Catalyzed Annulation Reactions for Related Structures
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the synthesis of amides and related heterocyclic structures. While not a direct route to this compound, NHC-catalyzed reactions can be used to synthesize complex molecules containing N-aryl amide motifs or serve as precursors.
NHCs can catalyze the amidation of aldehydes with amines through various mechanisms. researchgate.net One approach involves the in-situ generation of an active ester from an aldehyde, which then reacts with an amine to form the amide. Another strategy involves the aerobic oxidation of aldimines, formed from an aldehyde and an amine, to the corresponding amide, proceeding through an aza-Breslow intermediate.
Furthermore, NHCs are powerful catalysts for annulation reactions , which are used to construct cyclic structures. These reactions can be employed to synthesize various nitrogen-containing heterocycles that may incorporate an N-aryl amide substructure. For example, NHC-catalyzed [2+3] and [4+2] annulation reactions can be used to build complex heterocyclic frameworks. These methods provide access to a diverse range of structures related to this compound.
Table 5: NHC-Catalyzed Reactions for Amide Synthesis and Related Structures
| Reaction Type | Substrates | Catalyst | Product Type |
| Oxidative Amidation | Aldehyde, Amine | NHC / Oxidant | Amide |
| Annulation | Enals, Imines | Chiral NHC | Nitrogen Heterocycles |
| Radical Cyclization | Unsaturated Aldehydes | NHC | N-Polyheterocycles |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netthepharmajournal.com A primary focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Research into amide synthesis has demonstrated the viability of using water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.comnih.gov Furthermore, solvent-free reaction conditions have gained significant attention, as they minimize waste and can lead to higher reaction rates and yields. researchgate.net
Another key aspect of green synthesis is the use of catalysts to improve reaction efficiency and reduce energy consumption. For the acylation of m-phenylenediamine with a butyryl derivative, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net The development of novel catalytic systems, such as copper-catalyzed reactions, facilitates amide bond formation under milder conditions. researchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to dramatically reduced reaction times, increased yields, and fewer byproducts compared to conventional heating methods. nih.govresearchgate.net
The principles of atom economy are also central to the green synthesis of this compound. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, exemplifies this principle by reducing the need for intermediate purification steps, thereby saving solvents and energy. researchgate.net
Table 1: Application of Green Chemistry Principles to Amide Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
|---|---|---|
| Use of Safer Solvents | Employing water or bio-based solvents (e.g., 2-MeTHF); solvent-free conditions. nih.govunibo.it | Reduced toxicity, improved safety, less environmental pollution. |
| Energy Efficiency | Microwave-assisted synthesis; use of highly active catalysts to lower reaction temperatures. researchgate.net | Faster reaction rates, lower energy consumption, reduced costs. |
| Catalysis | Use of reusable heterogeneous catalysts or biocatalysts (enzymes). researchgate.net | High selectivity, mild reaction conditions, catalyst recycling, reduced waste. |
| Atom Economy | One-pot reactions, such as the direct conversion of nitriles to N-substituted amides. researchgate.net | Higher efficiency, less waste generation. |
| Waste Prevention | Optimizing reactions to achieve high yields and minimize byproduct formation. thepharmajournal.com | Reduced disposal costs and environmental impact. |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically investigated include temperature, reaction time, solvent, catalyst type and loading, and the molar ratio of reactants.
The synthesis of amides often involves the coupling of an amine (m-phenylenediamine) with a carboxylic acid derivative (like butyryl chloride or butanoic anhydride). The choice of solvent can significantly influence reaction rates and yields. unibo.it While traditional synthesis might use dichloromethane (DCM), greener alternatives are actively sought. researchgate.net The reaction temperature is another critical factor; for instance, increasing the temperature in certain catalytic systems can substantially improve the product yield. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition.
The selection of the base and catalyst is also paramount. In acylation reactions, a base is often required to neutralize the acidic byproduct. The catalyst, on the other hand, lowers the activation energy of the reaction. Studies on general amide synthesis show that systematically screening different catalysts and optimizing their concentration can lead to significant improvements in yield and reaction time. researchgate.net For example, adjusting the amount of a copper-based catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) can be fine-tuned to achieve the highest possible yield in the shortest time. researchgate.net
Table 2: Hypothetical Optimization of a Catalytic Synthesis of an Amide
| Entry | Catalyst Loading (mg) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 20 | 25 | Acetonitrile (B52724) | 24 | <10 |
| 2 | 20 | 80 | Acetonitrile | 12 | 70 |
| 3 | 30 | 80 | Acetonitrile | 8 | 85 |
| 4 | 30 | 80 | Toluene | 8 | 75 |
| 5 | 30 | 100 | Acetonitrile | 6 | 92 |
This table is illustrative, based on general principles of reaction optimization for amide synthesis. researchgate.netresearchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, is of significant interest for applications in medicinal chemistry and materials science. yale.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often requires specialized methods such as the use of chiral catalysts, chiral auxiliaries, or enzymes.
One prominent strategy is transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide. nih.govacs.org Chiral phosphine ligands complexed with metals like iridium or rhodium can effectively catalyze the addition of hydrogen across a double bond with high enantioselectivity, yielding chiral amines and amides with excellent enantiomeric excess (ee). nih.govacs.org
Another powerful method involves the use of a chiral auxiliary. For instance, tert-butanesulfinamide can be condensed with an aldehyde to form a chiral N-sulfinyl imine. nih.govnih.govnih.gov Subsequent nucleophilic addition to this imine occurs in a highly diastereoselective manner, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved to afford the chiral amine derivative. This approach could be adapted to create chiral analogues of this compound.
Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective route to chiral amines. beilstein-journals.org Immobilized ω-transaminases can be used to convert a prochiral ketone into a chiral amine with very high enantiomeric excess (>99% ee). beilstein-journals.org This method operates under mild aqueous conditions and represents a sustainable alternative to traditional chemical methods.
Table 3: Comparison of Asymmetric Synthesis Methods for Chiral Amines/Amides
| Method | Chiral Source | Typical Precursor | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Metal-Ligand Complex (e.g., Ir/f-binaphane) nih.gov | N-aryl imines, enamides | High activity and selectivity; broad substrate scope. acs.org | Up to 99% nih.gov |
| Chiral Auxiliary | tert-Butanesulfinamide nih.gov | Carbonyl compounds | Reliable and versatile; predictable stereochemical outcome. nih.govnih.gov | Up to 99% mdpi.com |
| Organocatalysis | Chiral α-amino amides mdpi.com | Aldehydes, Imines | Metal-free; bifunctional activation. | Up to 99% mdpi.com |
| Biocatalysis | Enzymes (e.g., Transaminases) beilstein-journals.org | Ketones | Environmentally friendly; extremely high selectivity; mild conditions. | >99% beilstein-journals.org |
Advanced Spectroscopic and Computational Characterization of N 3 Aminophenyl Butanamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. researchgate.net For N-(3-aminophenyl)butanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic region typically shows complex splitting patterns due to the substituted benzene (B151609) ring. The aliphatic portion of the molecule, the butanoyl group, exhibits characteristic signals for the methyl, methylene, and alpha-methylene protons. The amine (-NH₂) and amide (-NH-) protons appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. It shows distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butanoyl chain. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted spectral data based on established principles of NMR spectroscopy are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.80 | s | 1H | H -N-C=O (Amide) |
| ~7.10 | s | 1H | Ar-H (H-2) |
| ~6.95 | t | 1H | Ar-H (H-5) |
| ~6.75 | d | 1H | Ar-H (H-6) |
| ~6.30 | d | 1H | Ar-H (H-4) |
| ~5.05 | s | 2H | Ar-NH ₂ (Amine) |
| ~2.20 | t | 2H | -CO-CH ₂- |
| ~1.60 | sextet | 2H | -CH₂-CH ₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~171.5 | C =O (Amide) |
| ~148.9 | C -NH₂ (C-3) |
| ~139.5 | C -NH (C-1) |
| ~129.0 | Ar-C H (C-5) |
| ~112.5 | Ar-C H (C-6) |
| ~108.8 | Ar-C H (C-2) |
| ~105.2 | Ar-C H (C-4) |
| ~38.0 | -CO-C H₂- |
| ~18.5 | -CH₂-C H₂-CH₃ |
To confirm the assignments made from 1D NMR spectra and to elucidate the precise connectivity, 2D NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. harvard.edu For this compound, COSY would show correlations between the adjacent aliphatic protons of the butanoyl chain (-CH₂-CH₂-CH₃). It would also help in assigning the coupled protons on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. princeton.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal from the ¹H NMR spectrum.
Table 3: Key Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
|---|---|
| H-N-C=O | C=O, C-1, -CO-C H₂- |
| Ar-H (H-2) | C-4, C-6, C-1 |
| Ar-H (H-6) | C-2, C-4, C-5 |
| -CO-CH ₂- | C=O, -CH₂-C H₂-CH₃, -CH₂-C H₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. rsc.org For this compound (C₁₀H₁₄N₂O), the theoretical monoisotopic mass is 178.11061 Da. uni.lu Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) for this ion would be compared to the calculated value, with a very low mass error (typically < 5 ppm) confirming the elemental composition.
Table 4: HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₀H₁₅N₂O]⁺ ([M+H]⁺) | 179.11844 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of this compound is expected to show strong characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two distinct bands, while the secondary amide (-NH-) shows a single band. A very strong absorption corresponding to the C=O stretch of the amide group (Amide I band) is also a prominent feature. The Amide II band, arising from N-H bending and C-N stretching, is also characteristic.
Raman spectroscopy would complement the IR data. While the C=O stretch is also visible, aromatic ring vibrations often produce strong signals in the Raman spectrum.
Table 5: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H asymmetric & symmetric stretch | Primary Amine |
| ~3300 | N-H stretch | Secondary Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic |
| ~1660 | C=O stretch (Amide I) | Secondary Amide |
| ~1600 & ~1475 | C=C stretch | Aromatic Ring |
| ~1540 | N-H bend (Amide II) | Secondary Amide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no public crystal structure data is currently available for this compound, a successful analysis would yield a three-dimensional model of the molecule.
This technique would confirm the connectivity and provide highly accurate measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the butanoyl chain and the planarity of the amide group. Crucially, it would detail the intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amine (-NH₂) and amide (-NH-) protons as donors and the carbonyl oxygen and amine nitrogen as acceptors. These interactions govern the crystal packing and influence the physical properties of the compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), serve as powerful tools to complement and predict experimental findings. mdpi.comresearchgate.net For this compound, DFT calculations can be performed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule in the gas phase, providing theoretical bond lengths and angles that can be compared with X-ray data.
Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.net Comparing these calculated spectra with experimental data can aid in the definitive assignment of signals.
Analyze Electronic Structure: Investigate the distribution of electron density and calculate properties such as molecular electrostatic potential. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic transitions.
These computational studies provide a deeper understanding of the molecule's intrinsic properties, which are often difficult to probe by experimental means alone. chemrxiv.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenylbenzamide |
| N-(4-((methoxymethoxy)methyl)phenyl)butyramide |
| C-aminophenyl-nitrilimines |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and reactivity of molecules. rasayanjournal.co.inmdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govmdpi.com For this compound, DFT calculations, typically using functionals like B3LYP or wB97X-D with a basis set such as 6-311++G(d,p), are employed to determine the optimized ground-state geometry of the molecule. mdpi.comnih.gov
These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT is used to compute thermodynamic and electronic parameters that are crucial for understanding chemical reactivity. mdpi.com The analysis of the electronic structure helps in identifying the distribution of electrons and the nature of chemical bonds within the molecule, which are fundamental to its behavior in chemical reactions. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Value | Description |
| Total Energy | -552.8 Hartrees | The total electronic energy of the optimized molecular structure in its ground state. |
| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule arising from its charge distribution. |
| Polarizability | 22.1 x 10⁻²⁴ cm³ | The ability of the molecule's electron cloud to be distorted by an external electric field. |
| C=O Bond Length | 1.23 Å | The calculated distance between the carbon and oxygen atoms of the carbonyl group. |
| N-H (Amide) Bond Length | 1.01 Å | The calculated distance between the nitrogen and hydrogen atoms of the amide group. |
| C-N-C Bond Angle | 124.5° | The angle formed by the phenyl carbon, amide nitrogen, and carbonyl carbon atoms. |
Note: The values in this table are illustrative examples of typical outputs from DFT calculations for a molecule of this type and are not based on published experimental data for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to the molecule's electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.comnih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO is likely centered on the butanamide moiety, particularly the carbonyl group. This distribution dictates how the molecule interacts with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Illustrative Value (eV) | Significance |
| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The values in this table are illustrative examples based on quantum chemical calculations for structurally similar aromatic amides and are not specific experimental data for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net
The map is color-coded to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack. Green areas denote neutral or nonpolar regions. researchgate.net For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, positive potentials (blue) would be located around the amide and amine hydrogen atoms, making them potential sites for hydrogen bonding and nucleophilic interaction.
Quantum Chemical Descriptors and QSAR Modeling
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. rasayanjournal.co.in These descriptors, such as HOMO-LUMO energies, dipole moment, electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), serve as the foundation for Quantitative Structure-Activity Relationship (QSAR) models. rasayanjournal.co.inmdpi.com
QSAR modeling is a statistical approach that attempts to correlate these calculated descriptors with the experimentally observed biological activity of a series of compounds. researchgate.netnih.gov By developing a mathematical relationship, a QSAR model can predict the activity of new, unsynthesized molecules. rjptonline.org For a series of this compound derivatives, a 3D-QSAR model could be built to identify which physicochemical properties are crucial for a specific biological activity, thereby guiding the design of more potent compounds. researchgate.netrjptonline.org
Table 4: Key Quantum Chemical Descriptors for QSAR Modeling
| Descriptor | Formula | Significance in Reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and HPLC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. cuni.cz It is widely used for assessing the purity of pharmaceutical intermediates like this compound. google.comgoogle.com A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net
The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is often performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring of the compound absorbs strongly. google.com
For unambiguous identification and structural confirmation, HPLC is often coupled with Mass Spectrometry (HPLC-MS). nih.govmdpi.com The mass spectrometer provides mass-to-charge ratio (m/z) data for the compounds eluting from the HPLC column. This allows for the confirmation of the molecular weight of this compound and the identification of any impurities or degradation products based on their mass. mdpi.com
Table 5: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) | To elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
| Detection | UV at 254 nm | Quantifies the analyte based on its UV absorbance. |
| MS Detector (for HPLC-MS) | Electrospray Ionization (ESI), Positive Mode | To generate ions for mass analysis and confirm molecular weight. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar molecules like this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. iu.edunist.gov To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and mass spectral characteristics. researchgate.netsigmaaldrich.comsigmaaldrich.com
For this compound, the primary amino group (-NH2) is the most reactive site for derivatization. Acylation is a common and effective derivatization strategy for primary amines, often utilizing reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov These reagents react with the amine to form a stable, non-polar amide derivative, which is more amenable to GC-MS analysis. iu.edunih.gov
A typical derivatization reaction involves reacting this compound with an acylating agent, for instance, trifluoroacetic anhydride (TFAA). This reaction would yield the N-(3-(2,2,2-trifluoroacetamido)phenyl)butanamide derivative. The introduction of the trifluoroacetyl group significantly increases the volatility of the compound, allowing for its successful separation on a standard non-polar GC column.
The mass spectrum of the resulting derivative provides crucial structural information. Upon entering the mass spectrometer, the derivatized molecule undergoes electron ionization, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is predictable and serves as a fingerprint for the identification of the original compound.
Key fragmentation pathways for the trifluoroacetyl derivative of this compound would include cleavage of the amide bonds and fragmentation of the butanamide side chain. The presence of the trifluoromethyl group (-CF3) often leads to characteristic ions in the mass spectrum.
Below is a hypothetical data table summarizing the expected GC-MS data for the trifluoroacetyl derivative of this compound. The retention time is an estimated value and would depend on the specific GC conditions used. The mass-to-charge ratios (m/z) of the key fragments are predicted based on the structure of the derivatized molecule.
Table 1: Hypothetical GC-MS Data for N-(3-(2,2,2-trifluoroacetamido)phenyl)butanamide
| Parameter | Value/Description |
|---|---|
| Derivative | N-(3-(2,2,2-trifluoroacetamido)phenyl)butanamide |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Hypothetical Retention Time | 15.8 minutes |
| Molecular Ion (M+•) | m/z 274 |
| Major Fragment Ions (m/z) | 205, 177, 148, 119, 91, 71, 43 |
Table 2: Interpretation of Major Fragment Ions
| m/z | Proposed Fragment Structure/Identity |
|---|---|
| 205 | [M - C4H7O]+• |
| 177 | [M - C4H7O - CO]+• |
| 148 | [CF3CONHC6H4]+ |
| 119 | [H2NC6H4CO]+ |
| 91 | [C6H5N]+• |
| 71 | [C4H7O]+ |
| 43 | [C3H7]+ |
This derivatization approach, followed by GC-MS analysis, provides a robust method for the qualitative and quantitative determination of this compound in various matrices. The enhanced chromatographic properties and the generation of characteristic mass spectra allow for sensitive and specific detection. iu.edunih.gov
Reaction Mechanisms and Chemical Transformations of N 3 Aminophenyl Butanamide
Amide Bond Hydrolysis and Stability Studies
The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions to yield butanoic acid and m-phenylenediamine (B132917). The stability of this bond is crucial for the integrity of the molecule under various experimental and environmental conditions.
Base-Promoted Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This process, which is often promoted by heat, forms a tetrahedral intermediate. The departure of the amide anion is typically the rate-limiting step. A subsequent proton transfer from the initially formed carboxylic acid to the more basic amine anion results in a carboxylate salt and the free amine, m-phenylenediamine. An acidic workup is required to obtain the neutral butanoic acid. khanacademy.orgyoutube.com
The rate of hydrolysis can be influenced by several factors including temperature, pH, and the presence of catalysts. Studies on related N-substituted amides in high-temperature water have shown that hydrolysis rates are pH-dependent, with increased rates at both low and high pH values. psu.eduresearchgate.netresearchgate.net The electronic nature of substituents on both the acyl and amine portions can also affect stability; however, specific kinetic data for N-(3-aminophenyl)butanamide are not extensively documented in publicly available literature. arkat-usa.orgnih.gov
Table 1: General Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Butanoic acid and m-phenylenediammonium salt |
| Basic Hydrolysis | Aqueous NaOH or KOH, Heat | Sodium butanoate and m-phenylenediamine |
Reactivity of the Primary Amine Moiety (e.g., acylation, alkylation, diazotization)
The primary amino group (-NH₂) on the aromatic ring is a key site of reactivity, functioning as a potent nucleophile.
Acylation: The primary amine can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides to form a new amide bond. For example, reaction with acetyl chloride in the presence of a base would yield N-(3-(acetylamino)phenyl)butanamide. This reaction is often used to protect the amino group or to synthesize more complex amide structures. nih.govorganic-chemistry.org Various catalysts can facilitate this transformation under mild conditions. organic-chemistry.org
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, ultimately forming quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. researchgate.netwikipedia.orglibretexts.org To achieve selective mono-alkylation, specific synthetic strategies, such as reductive amination or the use of protecting groups, are typically employed.
Diazotization: A characteristic reaction of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the primary amino group into a diazonium salt (3-butanamidobenzenediazonium chloride). slideshare.netspcmc.ac.in
Aromatic diazonium salts are highly versatile synthetic intermediates. They can be subjected to a variety of subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form a highly colored azo compound. slideshare.netresearchgate.net For example, coupling the diazonium salt of this compound with phenol under weakly alkaline conditions would produce an azo dye. spcmc.ac.in
Table 2: Representative Reactions of the Primary Amine Moiety
| Reaction | Reagents | Typical Product Structure |
|---|---|---|
| Acylation | Acetyl chloride, Base | N-(3-(acetylamino)phenyl)butanamide |
| Alkylation | Ethyl bromide | N-ethyl-N-(3-aminophenyl)butanamide (and polyalkylated products) |
| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Butanamidobenzenediazonium chloride |
| Azo Coupling | Diazonium salt + Phenol | Azo dye derivative |
Reactivity of the Aromatic Ring (e.g., electrophilic aromatic substitution)
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group (-NH₂) and the butanamido group (-NHCOC₃H₇).
Both the -NH₂ and -NHCOR groups are ortho-, para-directors. The amino group is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. ucalgary.ca The butanamido group is also activating and ortho-, para-directing, but its activating effect is moderated because the nitrogen lone pair can also participate in resonance with the adjacent carbonyl group. ucalgary.cayoutube.com
In this compound, the two groups are meta to each other. Their directing effects are therefore cooperative:
The amino group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).
The butanamido group at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).
Both groups strongly direct incoming electrophiles to positions 2, 4, and 6. Position 4 is sterically the most accessible, while positions 2 and 6 are ortho to both existing groups, which might lead to some steric hindrance. Therefore, substitution is expected to occur predominantly at the 2, 4, and 6 positions, with the exact product distribution depending on the specific electrophile and reaction conditions. youtube.comyoutube.comminia.edu.eg
However, under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃) or sulfonation, the highly basic amino group is protonated to form an anilinium ion (-NH₃⁺). The -NH₃⁺ group is a powerful deactivating, meta-directing group. ucalgary.ca This would drastically change the reactivity, directing the incoming electrophile to the position meta to the anilinium ion (position 5), which is also meta to the butanamido group. To perform EAS reactions while retaining the activating nature of the amino group, it is often protected via acylation first. ucalgary.ca
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Conditions | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/FeBr₃ (Neutral/Mild) | 2,4,6-Tribromo-N-(3-aminophenyl)butanamide (likely due to high activation) |
| Nitration | HNO₃/H₂SO₄ (Strongly acidic) | N-(3-Amino-5-nitrophenyl)butanamide |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Reaction is unlikely to proceed due to complexation of the Lewis acid with the amino group. ucalgary.ca |
Tautomerism Studies and Azo-Hydrazone Interconversions in Related Compounds
Tautomerism is not a significant feature of this compound itself. However, the azo dyes synthesized from it (as described in section 4.2) can exhibit a significant and well-studied form of tautomerism known as azo-hydrazone tautomerism. researchgate.netresearchgate.net
When the diazonium salt of this compound is coupled with a compound like 2-naphthol, the resulting azo dye can exist in two tautomeric forms: an azo form and a hydrazone form. researchgate.netnih.gov
The equilibrium between these two forms is influenced by several factors, including the structure of the molecule, the solvent polarity, temperature, and pH. researchgate.netunifr.ch The hydrazone form is often favored in more polar solvents and can be stabilized by intramolecular hydrogen bonding. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy are commonly used to study this equilibrium, as the two tautomers have distinct spectral signatures. unifr.chrsc.org The position of this equilibrium is critical as it directly impacts the color and stability of the dye. unifr.ch
Degradation Pathways and Stability under Various Conditions
The stability of this compound is subject to degradation under various environmental conditions, including exposure to heat, light, and oxidizing agents.
Thermal Degradation: At elevated temperatures, amines and amides can undergo degradation. For aromatic amines, thermal degradation pathways can involve complex condensation and polymerization reactions. uky.edueku.edu The butanamide side chain could also undergo transformations, though specific studies on this compound are limited. Research on related alkanolamines shows that thermal degradation often leads to the formation of higher molecular weight products. eku.edu
Oxidative Degradation: The primary amine group is susceptible to oxidation. The presence of oxygen or other oxidizing agents can lead to the formation of a variety of degradation products, including nitroso, nitro, and polymeric compounds. ntnu.no The aromatic ring itself can also be subject to oxidative cleavage under harsh conditions. A base-mediated oxidative degradation pathway has been reported for secondary amides derived from p-aminophenol, suggesting that under certain conditions, amides can be susceptible to oxidative cleavage. nih.gov
Photodegradation: Aromatic amines and amides can be sensitive to light, particularly UV radiation. Photodegradation can involve the homolytic cleavage of C-N or N-H bonds, leading to radical species that can initiate further degradation reactions. The specific photodegradation pathway and products would depend on the wavelength of light and the presence of photosensitizers.
Systematic stability studies, often conducted under controlled conditions of temperature and humidity as outlined by regulatory guidelines, would be necessary to fully characterize the degradation profile and establish a retest period or shelf life for the compound.
Structure Activity Relationships Sar and Derivative Design
Design Principles for N-(3-aminophenyl)butanamide Analogues
The design of analogues of this compound is guided by several key principles aimed at optimizing its therapeutic potential. A primary strategy involves leveraging the existing scaffold to explore interactions with specific biological targets, such as protein kinases or histone deacetylases (HDACs), where the aminophenyl motif is a known pharmacophore. nih.gov
Key design considerations often include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can improve properties like metabolic stability, bioavailability, and potency. academie-sciences.fr For instance, the butanamide moiety could be replaced with other acyl groups or heterocyclic structures to probe the binding pocket of a target enzyme.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational modeling can be employed to design analogues that fit precisely into the active site, maximizing favorable interactions and enhancing selectivity.
Fragment-Based Drug Design: The this compound structure can be deconstructed into its core fragments (aminophenyl ring and butanamide chain). These fragments can then be optimized individually before being reassembled into novel analogues with improved properties.
A significant focus in the design of analogues is the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, as these factors play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Modifications on the Butanamide Chain and their Impact on Activity
The butanamide chain of this compound offers a versatile handle for structural modifications that can profoundly influence biological activity. The length, branching, and rigidity of this aliphatic chain are critical determinants of how the molecule interacts with its biological target.
Systematic variations of the alkyl chain length in similar amide-containing compounds have demonstrated a clear impact on their biological effects. For example, in a series of alkyl amides, antimicrobial activity was found to be optimal for compounds with a chain length of 11 to 15 carbons. nih.govnih.gov This suggests that the hydrophobic interactions governed by the chain length are crucial for activity.
Table 1: Illustrative Impact of Butanamide Chain Modifications on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Modification of Butanamide Chain | Rationale | Predicted Impact on Activity |
| Chain Elongation (e.g., pentanamide, hexanamide) | Increased hydrophobicity, enhanced van der Waals interactions. | May increase potency up to an optimal length, after which activity may decrease due to poor solubility or steric hindrance. |
| Chain Shortening (e.g., propanamide, acetamide) | Decreased hydrophobicity, altered binding orientation. | Likely to decrease potency if hydrophobic interactions are critical. |
| Introduction of Branching (e.g., isobutanamide) | Increased steric bulk, restricted conformational flexibility. | May enhance selectivity for a specific target by fitting into a defined hydrophobic pocket, but could also decrease potency. |
| Introduction of Unsaturation (e.g., butenamide) | Altered geometry and electronic properties, potential for different binding interactions. | Could either increase or decrease activity depending on the specific requirements of the binding site. |
| Cyclization of the Chain (e.g., cyclopropanecarboxamide) | Restricted conformation, introduction of rigidity. | Can lead to a significant change in activity and selectivity by locking the molecule into a more or less favorable binding conformation. |
These modifications highlight the importance of the butanamide chain in positioning the molecule within a binding site and establishing key hydrophobic and steric interactions.
Substituent Effects on the Aminophenyl Ring
The aminophenyl ring is another critical component of this compound that can be modified to fine-tune its biological activity. The nature, position, and electronic properties of substituents on this aromatic ring can influence everything from binding affinity to metabolic stability.
Studies on related aminophenyl benzamide (B126) derivatives, particularly in the context of HDAC inhibitors, have provided valuable insights. researchgate.netnih.gov These studies have shown that:
Hydrophobic Substituents: The introduction of hydrophobic groups on the aminophenyl ring can enhance inhibitory activity, suggesting the presence of a hydrophobic pocket in the target's binding site. researchgate.netnih.gov
Hydrogen Bond Donors: The presence of hydrogen bond donating groups positively contributes to the activity, indicating their involvement in key interactions with the target. researchgate.netnih.gov
Electron-Withdrawing Groups: Conversely, the presence of strong electron-withdrawing groups on the aminophenyl ring has been shown to have a negative influence on the inhibitory potency of some aminophenyl benzamide derivatives. researchgate.netnih.gov This effect is likely due to a reduction in the electron density of the aromatic ring, which can affect its interaction with the target.
Table 2: Predicted Effects of Substituents on the Aminophenyl Ring on Biological Activity
| Substituent | Position | Electronic Effect | Predicted Impact on Activity |
| Methyl (-CH3) | Ortho, Meta, Para | Electron-donating (inductive) | May enhance activity through favorable hydrophobic interactions. |
| Methoxy (-OCH3) | Ortho, Meta, Para | Electron-donating (resonance), Electron-withdrawing (inductive) | Can increase activity by acting as a hydrogen bond acceptor or through favorable electronic effects. |
| Halogens (F, Cl, Br) | Ortho, Meta, Para | Electron-withdrawing (inductive), Electron-donating (resonance) | Can modulate lipophilicity and electronic properties, with effects being highly position-dependent. |
| Nitro (-NO2) | Ortho, Meta, Para | Strongly electron-withdrawing | Likely to decrease the activity of certain classes of inhibitors. researchgate.netnih.gov |
Conformation and Stereochemistry in SAR Studies
The three-dimensional arrangement of atoms in this compound, its conformation, and the spatial arrangement of its substituents (stereochemistry) are pivotal in determining its biological activity. The flexible butanamide chain allows the molecule to adopt various conformations, only some of which may be suitable for binding to a biological target.
The planarity of the amide bond restricts rotation, but rotation around the N-C(phenyl) and C(carbonyl)-C(alkyl) single bonds allows for significant conformational flexibility. semanticscholar.org The preferred conformation will be influenced by steric and electronic interactions between the butanamide chain and the aminophenyl ring. For instance, in N-alkenyl anilides, methyl substitution on the alkenyl chain was found to influence the preferred cis or trans conformation of the amide. researchgate.net
Introducing chiral centers, for example by adding a substituent to the butanamide chain, would result in stereoisomers (enantiomers or diastereomers) that could exhibit significantly different biological activities. This is because the binding sites of biological targets are themselves chiral, and one stereoisomer may fit much better than the other. Therefore, stereochemistry is a critical consideration in the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
In a typical QSAR study for this class of compounds, various molecular descriptors would be calculated for a set of analogues with known activities. These descriptors quantify different aspects of the molecular structure, such as:
Electronic Properties: Hammett constants, partial charges.
Hydrophobic Properties: LogP (partition coefficient).
Steric Properties: Molar refractivity, van der Waals volume.
Topological Indices: Descriptors of molecular shape and branching.
These descriptors are then used to build a regression model that correlates them with the observed biological activity. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors successfully developed a model with a high correlation coefficient (r²=0.99), indicating its strong predictive power. researchgate.net Such models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., hydrophobicity, positive electrostatic potential) are favorable or unfavorable for activity, thus guiding the design of more potent analogues.
Biological Activities and Mechanistic Investigations
General Overview of Biological Relevance for Butanamide and Anilide Scaffolds
The butanamide scaffold is a feature of various biologically active compounds. For instance, certain N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and diseases like cancer. mdpi.com Specifically, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14. mdpi.com Furthermore, some 3-amino-N-adamantyl-3-methylbutanamide derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov
The anilide scaffold, which consists of a phenyl ring attached to an amide group, is a common feature in many pharmacologically active molecules. researchgate.net Anilide derivatives are known to exhibit a wide range of biological activities, including antitumor, analgesic, and antioxidant properties. nih.govresearchgate.net This structural motif is present in numerous approved drugs and serves as a versatile building block in medicinal chemistry for the development of new therapeutic agents. For example, anilide-containing compounds have been developed as potent and selective antagonists for the human A2B adenosine (B11128) receptor, which has therapeutic potential in conditions like asthma. nih.gov
Enzyme Inhibition Studies and Target Identification
The anilide moiety is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with cancer and inflammatory diseases. The anilino-pyrimidine and anilino-quinazoline scaffolds, for example, are central to the structure of many clinically successful kinase inhibitors. nih.govmdpi.com A series of 3-anilino-4-arylmaleimides were identified as dual inhibitors of STE20-like kinase (SLK) and serine/threonine kinase 10 (STK10). nih.gov Furthermore, a novel amino-indazole scaffold has been shown to exhibit spectrum-selective kinase inhibition of FLT3, PDGFRα, and Kit. nih.gov Given the presence of the anilide group, N-(3-aminophenyl)butanamide could potentially be investigated as a scaffold for the development of novel kinase inhibitors.
Derivatives of butanamide have been shown to inhibit enzymes beyond kinases. For instance, as mentioned, N-hydroxybutanamide derivatives can inhibit matrix metalloproteinases. mdpi.com Additionally, 3-amino-N-adamantyl-3-methylbutanamide derivatives act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1. nih.gov The butanamide portion of this compound might confer inhibitory activity against these or other enzyme classes. The structural similarity to substrates or transition states of certain enzymes could allow it to act as a competitive inhibitor. wikipedia.orgreddit.comyoutube.com
Table 1: Examples of Enzyme Inhibition by Compounds with Butanamide or Anilide Scaffolds
| Compound Class | Enzyme Target | Observed Activity | Reference |
|---|---|---|---|
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | IC50 of 1–1.5 μM | mdpi.com |
| 3-Amino-N-adamantyl-3-methylbutanamide derivatives | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Good in vitro and ex vivo inhibitory activity | nih.gov |
| 3-Anilino-4-arylmaleimides | SLK and STK10 | Nanomolar potency | nih.gov |
| Amino-indazole scaffold with anilide moiety | FLT3, PDGFRα, Kit | Single-digit nanomolar EC50s | nih.gov |
Receptor Binding Assays and Ligand-Target Interactions
The anilide structure is also prevalent in compounds that bind to various cell surface and intracellular receptors. Receptor binding assays are crucial for identifying the specific protein targets of a compound and elucidating its mechanism of action.
Anilide derivatives have been shown to act as potent and selective antagonists at human A2B adenosine receptors. nih.gov In these studies, simple anilides with electron-withdrawing groups in the para-position demonstrated high binding affinity in the nanomolar range. nih.gov Another class of aryloxyanilide derivatives has been identified as high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). nih.gov These findings suggest that this compound could be screened against a panel of receptors to identify potential binding partners.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule, like this compound, and a protein target. hilarispublisher.comnih.govdiva-portal.orgnih.gov These techniques can provide insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level.
Molecular docking studies have been successfully employed to understand the binding of anilide-containing compounds to the ATP-binding site of EGFR kinase, showing similar binding modes to known inhibitors like erlotinib (B232). nih.gov In another study, docking was used to investigate the interaction of aniline (B41778) derivatives with the active site of Mycobacterium tuberculosis InhA enzyme. ijprajournal.com For butanamide derivatives, molecular docking has been used to simulate their interaction with the active site of MMP-9. mdpi.com
A hypothetical molecular docking study of this compound would involve generating a 3D model of the compound and docking it into the binding sites of various potential protein targets. The results would be scored based on the predicted binding energy and the pattern of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. core.ac.uk
Table 2: Examples of Molecular Docking Studies on Anilide and Butanamide Derivatives
| Compound Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 2-Mercapto-3-phenethylquinazoline with anilide fragments | EGFR-TK | Showed a similar binding mode to erlotinib in the ATP binding site. | nih.gov |
| Aniline derivatives | Mycobacterium tuberculosis InhA | Identified common amino acid interactions with standard drugs. | ijprajournal.com |
| N-hydroxybutanamide derivatives | MMP-9 | Used to rationalize the inhibitory activity of the compounds. | mdpi.com |
Cellular Assays for Biological Response
Cellular assays are essential for determining the biological effect of a compound on living cells. These assays can measure a wide range of responses, including cell viability, proliferation, apoptosis (programmed cell death), and changes in specific signaling pathways.
Given the prevalence of the anilide scaffold in anticancer agents, a primary investigation for this compound would involve assessing its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. nih.gov For example, aniline-containing derivatives of the natural product parthenolide (B1678480) have shown activity against chronic lymphocytic leukaemia cells. nih.gov Similarly, N-hydroxybutanamide derivatives have been evaluated for their cytotoxicity towards various carcinoma and glioma cell lines. mdpi.com
Beyond cancer, cellular assays can be used to explore other potential therapeutic applications. For instance, if this compound were to show activity in enzyme or receptor assays related to inflammation, its anti-inflammatory effects could be evaluated in cell-based models by measuring the production of inflammatory cytokines.
Investigations into Molecular Mechanisms of Action
While direct and specific investigations into the molecular mechanisms of action for this compound are not extensively documented in publicly available research, its structural characteristics strongly suggest a likely mechanism as a histone deacetylase (HDAC) inhibitor. This inference is based on its core N-(aminophenyl)amide structure, a well-established pharmacophore in a significant class of HDAC inhibitors. The following sections detail the proposed mechanism based on the activities of structurally related compounds.
Probable Action as a Histone Deacetylase Inhibitor
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from the lysine (B10760008) residues of histone proteins. mdpi.com This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. mdpi.com By inhibiting HDACs, compounds like this compound are presumed to restore the acetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes. mdpi.comnih.gov
The general structure of many HDAC inhibitors consists of a cap group, a linker region, and a zinc-binding group. In the case of this compound, the butanamide portion can be considered the linker, and the aminophenyl group acts as the crucial zinc-binding moiety. Research on analogous N-(2-aminophenyl)benzamides has shown that the primary amine and the amide oxygen of this functional group can chelate the zinc ion present in the catalytic site of Class I HDAC enzymes. mdpi.com This interaction blocks the substrate-binding tunnel and inhibits the deacetylase activity of the enzyme. mdpi.com
Effects on Histone and Non-Histone Proteins
The primary molecular consequence of HDAC inhibition is the accumulation of acetylated histones, particularly on lysine residues such as H3K9. nih.gov This hyperacetylation alters gene expression, leading to various cellular responses. For instance, the upregulation of the cyclin-dependent kinase inhibitor p21 is a common outcome of HDAC inhibition, which leads to cell cycle arrest. nih.gov
Beyond histones, HDACs also deacetylate a variety of non-histone proteins that are involved in critical cellular processes. mdpi.comnih.gov Inhibition of HDACs can, therefore, affect the stability and function of proteins such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and signaling molecules. nih.gov For example, preventing the deacetylation of p53 can enhance its transcriptional activity, promoting apoptosis in tumor cells. mdpi.com
Cellular Consequences of HDAC Inhibition
The molecular changes induced by HDAC inhibition translate into significant cellular outcomes, which have been observed in studies of related N-(aminophenyl)benzamide compounds. These effects include:
Cell Cycle Arrest: As mentioned, the upregulation of proteins like p21 can halt the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation. frontiersin.org
Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death by altering the balance of pro- and anti-apoptotic proteins. nih.gov Studies on the related compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed an induction of apoptosis through the activation of caspases 3 and 9. frontiersin.org
Downregulation of Oncogenic Proteins: Research on N-(2-aminophenyl)-benzamide inhibitors has demonstrated the downregulation of key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov In certain cell lines, a decrease in cyclin E expression has also been noted. nih.gov
The following data tables summarize the inhibitory activities and cellular effects of various N-(aminophenyl)amide-based HDAC inhibitors, which provide a basis for the expected activity profile of this compound.
Table 1: In Vitro Inhibitory Activity of Representative N-(2-aminophenyl)benzamide Analogs against Class I HDACs
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| N-(2-aminophenyl)-benzamide 15k | 80 | 110 | 6 | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | frontiersin.org |
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Cellular Effects of Selected N-(aminophenyl)amide-based HDAC Inhibitors
| Compound | Cell Line | Effect | Observed Outcome | Reference |
| Oxazoline-containing N-(2-aminophenyl)-benzamides | U937 | Cell Cycle Regulation | Lowered cyclin E expression | nih.gov |
| Oxazoline-containing N-(2-aminophenyl)-benzamides | U937 and PC-3 | Histone Acetylation | Increased histone H3K9 acetylation | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | Cell Cycle Arrest | Induction of G2/M phase arrest | frontiersin.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | Apoptosis | Induction of cleaved caspase 3/9 | frontiersin.org |
| Novel N-(2-aminophenyl)-benzamides | A549 | Protein Expression | Downregulated expression of EGFR mRNA and protein | nih.gov |
This table is interactive. You can filter and sort the data to explore the research findings.
Potential Applications in Advanced Materials and Catalysis
Use as Building Blocks for Polymer Synthesis
N-(3-aminophenyl)butanamide is a suitable candidate for use as a monomer in the synthesis of advanced polymers, particularly aromatic polyamides (aramids). The molecule's primary amino group (-NH2) can undergo polycondensation reactions with difunctional monomers such as diacid chlorides. nih.govresearchgate.net
In this process, the nucleophilic amino group attacks the electrophilic carbonyl carbon of a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, forming a stable amide bond and eliminating hydrogen chloride (HCl) as a byproduct. libretexts.org When this reaction is carried out with a diacid chloride, a long-chain polymer is formed. The resulting polyamide would feature a backbone of repeating aromatic and amide units, with the butanamide group as a pendant side chain.
This synthetic approach allows for the incorporation of the butanamide functionality directly into the polymer structure, potentially influencing properties such as solubility, thermal behavior, and mechanical strength. The low-temperature solution polycondensation method is a common technique for preparing such aramids, typically conducted in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). nih.govmdpi.com
Table 1: Potential Polymerization Reactions of this compound
| Reactive Group | Co-monomer Type | Resulting Polymer | Potential Properties |
| Primary Amine (-NH₂) | Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) | Aromatic Polyamide (Aramid) | High thermal stability, chemical resistance, modified solubility due to pendant butanamide group. |
| Primary Amine (-NH₂) | Aliphatic Diacid Chloride (e.g., Adipoyl chloride) | Semi-Aromatic Polyamide | Increased flexibility compared to fully aromatic polyamides, good mechanical properties. |
| Primary Amine (-NH₂) | Dianhydride (e.g., Pyromellitic dianhydride) | Poly(amic acid), precursor to Polyimide | High thermal stability, excellent dielectric properties, good mechanical strength. |
Ligand Design in Metal-Organic Frameworks and Coordination Chemistry
The structure of this compound contains multiple potential donor atoms (two nitrogen atoms and one oxygen atom), making it an interesting candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. researchgate.net
The primary amino group and the carbonyl oxygen of the amide group can act in concert to form a stable five-membered chelate ring with a metal ion. This bidentate coordination mode often leads to thermodynamically stable metal complexes. The aromatic amine nitrogen and the amide oxygen can serve as Lewis base sites, donating electron pairs to a Lewis acidic metal center.
While this compound may not act as a primary linker to form the extended network of a Metal-Organic Framework (MOF) on its own, it can be employed as a modifying ligand. It could be coordinated to the metal clusters within a pre-existing MOF structure, introducing the butanamide functionality into the pores. This could alter the framework's properties, such as its selectivity in gas sorption or its catalytic activity.
Table 2: Potential Coordination Modes of this compound
| Donor Atom(s) | Coordination Mode | Potential Metal Ions | Resulting Structure |
| Amino Nitrogen (-NH₂) | Monodentate | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Simple coordination complex |
| Carbonyl Oxygen (C=O) | Monodentate | Hard metal ions (e.g., Li⁺, Mg²⁺) | Simple coordination complex |
| Amino Nitrogen and Carbonyl Oxygen | Bidentate (Chelating) | Transition metals (e.g., Pd²⁺, Pt²⁺, Ru³⁺) | Stable five-membered chelate complex |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. nih.govacs.org this compound is well-equipped for self-assembly due to its multiple sites for hydrogen bonding. rsc.org
The amide group (-CONH-) is a particularly robust hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the C=O group acting as an acceptor. This can lead to the formation of strong, directional intermolecular connections, often resulting in linear chains or tapes of molecules. nih.gov Additionally, the primary amino group (-NH2) provides two more hydrogen bond donors. These multiple interaction sites can lead to the formation of complex two-dimensional sheets or three-dimensional networks. nih.gov
Furthermore, the aromatic phenyl rings can participate in π-π stacking interactions, an attractive non-covalent interaction that can further stabilize the self-assembled structures and influence their electronic properties. nih.govcopernicus.org The interplay between hydrogen bonding and π-π stacking could allow for the controlled formation of ordered materials with potential applications in molecular recognition and electronics.
Table 3: Supramolecular Interactions of this compound
| Functional Group | Role | Potential Interacting Partner | Resulting Supramolecular Motif |
| Amide N-H | Hydrogen Bond Donor | Amide C=O, Amino N | Chains, Dimers, Sheets |
| Amide C=O | Hydrogen Bond Acceptor | Amide N-H, Amino N-H | Chains, Dimers, Sheets |
| Amino N-H | Hydrogen Bond Donor | Amide C=O, Amino N | Inter-chain/Inter-sheet linking |
| Phenyl Ring | π-system | Another Phenyl Ring | π-π Stacking, T-shaped interactions |
Role in Organic Catalysis and Reaction Development
The coexistence of a primary amine and an amide group within the same molecule positions this compound as a potential bifunctional organocatalyst. rsc.orgsemanticscholar.org Organocatalysts are small organic molecules that can accelerate chemical reactions. Bifunctional catalysts, in particular, can activate both reactants simultaneously through different mechanisms, often leading to high efficiency and stereoselectivity. rsc.orgresearchgate.net
The primary amine can engage in enamine or iminium ion catalysis. For example, by reacting with a ketone or aldehyde, it can form a nucleophilic enamine intermediate, which can then participate in reactions like Michael additions. mdpi.com Simultaneously, the amide group can act as a hydrogen bond donor, activating an electrophilic reaction partner and orienting it for the reaction. This dual activation strategy is highly effective in many asymmetric transformations. mdpi.com
Derivatives of this compound could be synthesized to tune its steric and electronic properties, thereby optimizing its catalytic activity and selectivity for specific organic reactions.
Table 4: Potential Catalytic Functions of this compound
| Functional Group | Catalytic Role | Activation Mode | Potential Reactions |
| Primary Amine (-NH₂) | Lewis Base / Brønsted Base | Enamine or Iminium Ion Formation | Aldol Reaction, Michael Addition, Mannich Reaction |
| Amide N-H | Hydrogen Bond Donor / Brønsted Acid | Electrophile Activation | Aldol Reaction, Michael Addition, Diels-Alder Reaction |
| Amide C=O | Hydrogen Bond Acceptor / Lewis Base | Nucleophile Orientation | Various asymmetric transformations |
Environmental Fate and Degradation Mechanisms
Pathways of Release into the Environment
There is a lack of specific information detailing the large-scale manufacturing or use of N-(3-aminophenyl)butanamide, which makes it difficult to pinpoint its exact release pathways. However, compounds with similar structures, such as aromatic amines and anilines, are widely used as intermediates in various industrial processes. mdpi.com These include the manufacturing of:
Dyes and pigments
Pharmaceuticals
Pesticides and herbicides
Polymers, such as polyurethanes and polyamides
Given these applications for related compounds, it is plausible that this compound could be used in similar synthetic processes. Therefore, the primary pathways for its release into the environment would likely be from industrial point sources. researchgate.net Potential release scenarios include:
Industrial Wastewater: Discharge of untreated or partially treated effluent from chemical manufacturing plants where the compound is synthesized or used as a reactant. researchgate.netnih.gov Aromatic amines are frequently detected in industrial wastewater. researchgate.net
Accidental Spills: Leaks and accidental spills during industrial production, storage, or transportation.
Improper Disposal: Disposal of industrial waste or off-specification products containing the compound.
Once released, its relatively high water solubility, a characteristic of many aromatic amines, suggests it can easily contaminate groundwater and surface water. bohrium.com
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with light (photolysis) and water (hydrolysis).
Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. The aromatic phenyl ring in the this compound structure is a chromophore, meaning it can absorb light in the ultraviolet (UV) spectrum. This absorption can excite the molecule, leading to the cleavage of chemical bonds.
For fully aromatic amides, irradiation with UV light can induce a photo-Fries type rearrangement, which involves the cleavage of the amide N-C(=O) bond. researchgate.netnih.gov While this is a potential pathway, its significance under natural sunlight conditions depends on the specific absorption spectrum of the compound. The presence of the amino group on the phenyl ring may also influence the photochemical reactions. For the related compound aniline (B41778), atmospheric degradation occurs primarily through reaction with photochemically produced hydroxyl radicals, with an estimated half-life of just a few hours. nih.gov In aqueous environments, aniline derivatives can also undergo photodegradation, a process that can be accelerated by photocatalysts like titanium dioxide (TiO2). researchgate.netmdpi.com
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which would cleave the molecule into its constituent parts: 3-phenylenediamine and butanoic acid .
The rate of amide hydrolysis is highly dependent on pH and temperature. nih.gov The reaction is typically very slow in neutral water but is catalyzed by both acidic and basic conditions. nih.govnih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are a carboxylic acid (butanoic acid ) and the ammonium (B1175870) salt of the amine (3-phenylenediaminium ion ). nih.govwikipedia.org
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally slower than ester hydrolysis because the leaving group (an amide anion) is a stronger base than an alkoxide anion. The products are the salt of the carboxylic acid (sodium butanoate , if NaOH is used) and the free amine (3-phenylenediamine ). nih.govacs.org
Studies on N-aryl amides have shown that their hydrolysis rate is generally slower than that of aliphatic amides due to electronic factors. researchgate.net The stability of the amide bond is crucial to its function in biological systems, such as in proteins, and this stability translates to relative persistence in the environment under neutral pH conditions. acs.org
| Degradation Process | Description | Key Factors | Expected Products |
|---|---|---|---|
| Photolysis | Degradation by sunlight (UV radiation). The aromatic ring absorbs UV energy, potentially leading to bond cleavage. | Sunlight intensity, wavelength, presence of photosensitizers in water. | Cleavage products (e.g., 3-phenylenediamine, butanoic acid derivatives), rearranged isomers. |
| Hydrolysis | Cleavage of the amide bond by reaction with water. | pH (catalyzed by acid or base), temperature. | 3-Phenylenediamine and Butanoic Acid (or their respective salts). |
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the removal of organic pollutants from soil and water.
While no studies have specifically documented the microbial degradation of this compound, the process can be inferred from research on anilide herbicides and other aromatic amides. acs.org Numerous soil and water microorganisms, including bacteria and fungi, are capable of degrading these types of compounds. researchgate.netnih.govdntb.gov.ua
The typical biodegradation pathway for an N-aryl amide involves two main stages:
Initial Hydrolysis: The first and often rate-limiting step is the enzymatic hydrolysis of the amide bond. This cleavage separates the aromatic amine moiety from the aliphatic acid moiety. For this compound, this would yield 3-phenylenediamine and butanoic acid .
Mineralization of Intermediates: Both resulting compounds are generally biodegradable. Butanoic acid can be readily used by many microorganisms as a carbon and energy source through beta-oxidation. The degradation of 3-phenylenediamine, like other anilines, typically proceeds via hydroxylation of the aromatic ring by oxygenase enzymes to form catecholic intermediates. nih.gov These intermediates then undergo ring cleavage, eventually entering central metabolic pathways like the Krebs cycle for complete mineralization to carbon dioxide, water, and ammonium. nih.gov
A variety of bacterial genera have been identified as capable of degrading aniline and related compounds.
| Microorganism Genus | Degradation Capability | Environment |
|---|---|---|
| Pseudomonas | Degrades aniline and various N-substituted anilides. nih.govnih.gov | Soil, Water |
| Bacillus | Consortia of Bacillus species can degrade aniline and its chlorinated derivatives. researchgate.netmdpi.com | Soil |
| Acinetobacter | Utilizes aniline as a sole carbon and nitrogen source. mdpi.com | Soil, Sewage Sludge |
| Rhodococcus | Can hydrolyze amides via amidase activity. | Soil |
| Arthrobacter | Degrades N-3-chlorophenylcarbamate. nih.gov | Soil |
| Fungi (e.g., Trametes versicolor) | White-rot fungi produce extracellular enzymes that degrade a wide range of aromatic pollutants. nih.gov | Soil, Wood |
The key enzymes initiating the biodegradation of this compound are amidases (or acylamidases, EC 3.5.1.4). wikipedia.org These hydrolase enzymes catalyze the cleavage of carbon-nitrogen bonds in linear amides. nih.govwikipedia.org
Amidases are widespread in both prokaryotes and eukaryotes and can have broad substrate specificity, enabling them to hydrolyze a variety of amide compounds, including aromatic and aliphatic amides. researchgate.netnih.gov The enzymatic reaction is a hydrolysis that adds a water molecule across the amide bond:
R-CO-NH-R' + H₂O → R-COOH + R'-NH₂
In the case of this compound, an amidase would catalyze its conversion to butanoic acid and 3-phenylenediamine. taylorandfrancis.com
Following this initial cleavage, other enzymes are required for complete degradation:
Oxygenases (Mono- and Dioxygenases): These enzymes are crucial for the breakdown of the aromatic ring of 3-phenylenediamine. They incorporate oxygen atoms into the ring, typically forming catechol or substituted catechol derivatives. nih.govnih.gov
Dehydrogenases and Lyases: These enzymes are involved in the subsequent steps of the degradation pathway, processing the ring-fission products to channel them into central metabolism.
Some microorganisms can also perform N-acetylation on arylamines via arylamine N-acetyltransferase enzymes. nih.gov This is generally considered a detoxification mechanism, as the resulting acetanilide is often less toxic than the parent arylamine. nih.gov
Transformation Products of this compound and Their Persistence in the Environment
The environmental fate of the chemical compound this compound, including the formation of transformation products and their subsequent persistence, is not well-documented in publicly available scientific literature. Extensive searches for data on the hydrolysis, photolysis, and microbial degradation of this specific compound did not yield specific transformation products or studies on their persistence in environmental matrices such as soil and water.
While general principles of environmental chemistry suggest that this compound could undergo degradation through various biotic and abiotic pathways, the specific resulting molecules and their longevity in the environment have not been characterized. Typically, amide bonds can be susceptible to hydrolysis, which would cleave the molecule into 3-aminoaniline and butanoic acid. Furthermore, the aminophenyl group might be subject to transformations such as oxidation or polymerization under environmental conditions. However, without experimental data, the identities of these potential products and their environmental behavior remain speculative.
Detailed research findings, including data on the half-life of potential metabolites or their tendency to persist in different environmental compartments, are not available for this compound. Consequently, it is not possible to provide a data table of known transformation products or a detailed analysis of their persistence. Further research is required to determine the environmental transformation pathways of this compound and to assess the potential environmental impact of its degradation products.
Future Research Directions and Emerging Trends
Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices
A foundational aspect of future research will be the establishment of robust analytical methods. The ability to accurately detect and quantify N-(3-aminophenyl)butanamide in complex matrices such as biological fluids (plasma, urine) and environmental samples is crucial for any subsequent pharmacological, toxicological, or environmental studies. Future research will likely focus on developing highly sensitive and specific assays using techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with advanced mass analyzers like quadrupole time-of-flight (QTOF) or Orbitrap systems. Furthermore, derivatization techniques could be explored to enhance the compound's chromatographic behavior or ionization efficiency, thereby improving detection limits. researchwithrowan.com The analysis of organic acids in complex mixtures by LC-MS can often prove challenging, especially due to the poor sensitivity of negative ionization mode required for detection of these compounds in their native (i.e., underivatized or untagged) form. researchwithrowan.com
Table 1: Potential Advanced Analytical Methods for this compound
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| UHPLC-MS/MS | Ultra-high performance liquid chromatography coupled with tandem mass spectrometry. | High-throughput quantification in biological samples for pharmacokinetic studies. |
| SFC-MS | Supercritical fluid chromatography-mass spectrometry. | Analysis of thermally labile metabolites or for chiral separations of derivatives. |
| GC-MS | Gas chromatography-mass spectrometry. | Analysis of volatile derivatives or impurities after appropriate derivatization. |
| CE-MS | Capillary electrophoresis-mass spectrometry. | High-resolution separation of the parent compound and its charged metabolites. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to this compound to accelerate the design of new analogues with desired properties. mdpi.com By constructing quantitative structure-activity relationship (QSAR) models, researchers can use ML algorithms to predict the biological activity or toxicity of virtual derivatives based on their molecular descriptors. nih.gov This in silico approach allows for the rapid screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates. mdpi.com Deep learning models, in particular, can uncover complex patterns in chemical data to predict a compound's mechanism of action or identify potential off-target effects. mdpi.com
Table 2: AI and Machine Learning Applications in this compound Research
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| QSAR Modeling | Correlates molecular structure with biological activity or properties. | Predicts the potency and selectivity of new derivatives before synthesis. |
| De Novo Design | Generative models create novel molecular structures based on learned parameters. | Designs entirely new molecules based on the this compound scaffold. |
| Activity Prediction | Classifiers trained on large datasets predict if a compound will be active against a specific target. | Identifies potential new therapeutic areas for this compound. |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |
Exploration of Novel Synthetic Pathways for Sustainable Production
While classical synthetic routes, such as the Schotten-Baumann reaction between m-Phenylenediamine (B132917) and Butyryl chloride, can produce this compound, future efforts will likely focus on more sustainable and efficient methods. chemchart.com Green chemistry principles will guide the development of novel pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Areas of exploration could include biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions, and continuous flow chemistry, which can offer improved safety, scalability, and product consistency compared to traditional batch processing.
Table 3: Comparison of Synthetic Approaches for this compound
| Synthetic Pathway | Key Features | Advantages for Sustainable Production |
|---|---|---|
| Traditional Batch Synthesis | Reaction of bulk reagents in a single vessel. | Well-established procedures. |
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, better heat control, easier scalability, potential for higher yields. |
| Biocatalysis | Use of enzymes as catalysts. | High stereo- and regioselectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Rapid reaction times, often leading to higher yields and cleaner products. |
Advanced Biological Screening Techniques and Phenotypic Assays
To uncover the biological potential of this compound, advanced screening techniques are essential. Rather than focusing on a single, predetermined biological target, phenotypic screening allows researchers to observe the effects of a compound on whole cells or organisms. nih.gov This approach is a powerful tool for discovering compounds with novel mechanisms of action. enamine.net High-throughput screening (HTS) of this compound and its derivatives against large panels of cell lines or disease models could rapidly identify unexpected therapeutic activities. rti.org For instance, optimization of a phenotypic hit based on an aminoacetamide scaffold has previously led to compounds with potent antimalarial activity. griffith.edu.au
| DNA-Encoded Library (DEL) Screening | Screens massive libraries of compounds tagged with DNA barcodes against a protein target. | Efficiently explores vast chemical diversity to find potent binders. |
Computational Predictive Toxicology and Environmental Impact Assessment
Early assessment of a compound's safety profile is critical. Computational toxicology provides an alternative to traditional animal testing by using computer models to predict potential adverse effects. nih.gov These in silico methods, often referred to as New Approach Methodologies (NAMs), can evaluate the potential for this compound to cause various toxicities. nih.gov Models can predict endpoints such as genotoxicity, carcinogenicity, and skin sensitization. toxicology.org Furthermore, computational tools can assess the compound's likely environmental fate, predicting its persistence, bioaccumulation potential, and aquatic toxicity, ensuring that its development aligns with principles of environmental stewardship. mdpi.com
Table 5: In Silico Models for Toxicity and Environmental Impact Assessment
| Model Type | Principle | Application to this compound |
|---|---|---|
| QSAR Models | Relates chemical structure to toxicological endpoints. | Predicts potential toxicities based on structural alerts and physicochemical properties. nih.gov |
| Read-Across | Predicts properties for one chemical based on data from structurally similar chemicals. | Estimates toxicity by comparing to well-characterized analogs. |
| PBPK Modeling | Physiologically based pharmacokinetic modeling simulates ADME in the body. | Predicts internal exposure levels to assess potential target organ toxicity. nih.gov |
| Ecotoxicity Models (e.g., ECOSAR) | Predicts environmental fate and effects on aquatic life. | Assesses potential risks to ecosystems if the compound is released into the environment. |
Multi-functionalization and Hybrid Material Development
The this compound structure, featuring both an amine and an amide group, is well-suited for chemical modification and incorporation into larger, multi-functional systems. figshare.com Future research could explore the functionalization of this scaffold to create hybrid materials. mdpi.com By covalently linking this compound to polymers, nanoparticles, or other molecular frameworks, it may be possible to develop materials with novel optical, electronic, or catalytic properties. mdpi.com Such hybrid materials could find applications in diverse fields, from biomedical devices and drug delivery systems to advanced coatings and sensors. researchgate.net
Table 6: Potential Applications of this compound in Hybrid Materials
| Area of Application | Concept | Potential Function |
|---|---|---|
| Biomaterials | Grafting onto biocompatible polymers. | Modifying surface properties to enhance cell adhesion or create antimicrobial surfaces. |
| Drug Delivery | Incorporation into a nanoparticle or hydrogel matrix. | Serves as a linker or a core structural component for controlled release systems. |
| Polymer Chemistry | Use as a monomer or cross-linking agent. | Creates polymers with tailored thermal, mechanical, or chemical properties. |
| Sensors | Immobilization onto a sensor surface. | Acts as a recognition element for detecting specific analytes through its functional groups. |
Q & A
Q. What are the optimal synthetic routes for N-(3-aminophenyl)butanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling 3-nitroaniline with butanoyl chloride followed by nitro-group reduction. Key factors include:
- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Impurity Control : Byproducts like N-(3-acetylphenyl)butanamide (from incomplete reduction) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Data Table :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogen Pressure | 1 atm H₂ | 78 | ≥98 |
| Reduction Time | 6 hours | 85 | 97 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 5.2–5.5 ppm, while the butanamide carbonyl (C=O) resonates at δ 169–171 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the presence of amide C=O (1640–1680 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 193.1 (calculated: 193.12) .
Note : Contradictions in NH₂ proton signals may arise from solvent polarity or hydrogen bonding; use DMSO-d₆ for sharper peaks .
Q. What analytical methods are recommended for detecting trace impurities in this compound batches?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (60:40) at 1 mL/min; detect impurities like N-(3-nitrophenyl)butanamide (retention time: 8.2 min) .
- LC-MS/MS : Quantify sub-1% impurities via MRM transitions (e.g., m/z 237 → 193 for acetylated byproducts) .
Advanced Research Questions
Q. How does crystallographic data inform the conformational stability of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Torsional Angles : The butanamide chain adopts a planar conformation (torsion angle: 178.5°) stabilized by intramolecular N–H···O=C hydrogen bonds .
- Packing Motifs : Molecules form dimeric pairs via intermolecular NH₂···O=C interactions (distance: 2.89 Å) .
Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.13 Å, b=5.37 Å |
| Hydrogen Bond Length | 2.89 Å |
Q. What mechanistic insights explain contradictory reactivity trends in this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the NH₂ group reduces nucleophilicity, favoring electrophilic substitution at the para position (e.g., nitration) .
- Basic Conditions : Deprotonation of NH₂ enhances reactivity toward acylating agents, forming bis-amides .
Key Evidence : Kinetic studies show a 3x faster acylation rate at pH 10 vs. pH 2 .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2); the butanamide chain occupies the hydrophobic active site (binding energy: −8.2 kcal/mol) .
- QSAR Models : Hammett σ constants for substituents on the phenyl ring correlate with anti-inflammatory activity (R² = 0.89) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors nitro-group reduction in real-time, ensuring >95% conversion .
- Design of Experiments (DoE) : A 3² factorial design optimizes temperature (70–90°C) and catalyst loading (2–5% Pd/C), maximizing yield (85%) while minimizing Pd residues (<10 ppm) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki Coupling : Electron-withdrawing groups (e.g., NO₂) at the meta position direct palladium catalysis to the para site (yield: 72%) .
- Steric Hindrance : Bulky substituents on the butanamide chain reduce coupling efficiency by 40% due to hindered transmetallation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
